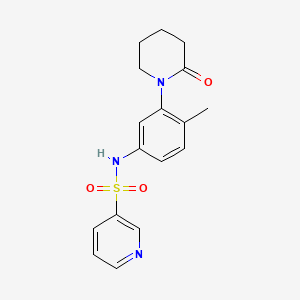
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyridine-3-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyridine-3-sulfonamide, are significant in the realm of synthetic bacteriostatic antibiotics and have found a place in the therapy of bacterial infections and other microbial diseases. The first sulfonamide section is prominent in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. These compounds have been noted for their utilization as antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs. This indicates that sulfonamides, despite being known for over a century, continue to be an important class of compounds leading to valuable drugs and drug candidates for a wide range of conditions, such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Sulfonamide Derivatives in Medicine
Sulfonamide derivatives have been found to display a broad spectrum of bioactivities after chemical structural modifications, exhibiting a wide range of medicinal applications with substantial development value. Research in this area is active, focusing on antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents, along with related neurological diseases and diuretic drugs. These findings underscore the potential of sulfonamide-based drug molecules to offer broad spectrum, high activity, and low toxicity, providing new insights into the medicinal applications of sulfonamide compounds (He Shichao et al., 2016).
Pharmaceutical Significance of Sulfur-Containing Motifs
Sulfur (SVI)-based moieties, particularly sulfonyl or sulfonamide-based analogs, have shown a variety of pharmacological properties. These derivatives offer a high degree of structural diversity, proving useful in the discovery of new therapeutic agents. Currently, more than 150 FDA-approved sulfur (SVI)-based drugs are available, used to treat various diseases. The development of new, less toxic, cost-effective, and highly active sulfonamide-containing analogs is a key area of research in medicinal chemistry. The review emphasizes the significant role of sulfonyl or sulfonamide-based compounds in therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, and anticancer agents, among others (Chuang Zhao et al., 2018).
Sulfonamide Inhibitors in Therapeutic Patents
The primary sulfonamide moiety is present in a wide range of clinically used drugs, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Novel drugs incorporating the sulfonamide group, such as apricoxib and pazopanib, have shown significant antitumor activity. Patents related to sulfonamide carbonic anhydrase inhibitors (CAIs) and compounds targeting tumor-associated isoforms CA IX/XII are prevalent. The continuous need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, diagnostic tools, and for treating other diseases highlights the enduring significance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).
Mechanism of Action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition . This compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate .
Biochemical Pathways
By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide reduces thrombin generation, indirectly inhibiting platelet aggregation . This affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Pharmacokinetics
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .
Result of Action
The molecular effect of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide’s action is the inhibition of FXa activity, both free and bound to prothrombinase and clot . On a cellular level, this leads to a reduction in thrombin generation and an indirect inhibition of platelet aggregation .
Action Environment
Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-7-8-14(11-16(13)20-10-3-2-6-17(20)21)19-24(22,23)15-5-4-9-18-12-15/h4-5,7-9,11-12,19H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYWIRWZCSYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

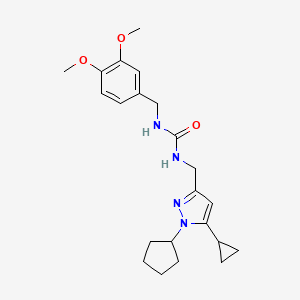

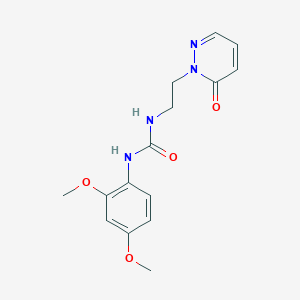

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)
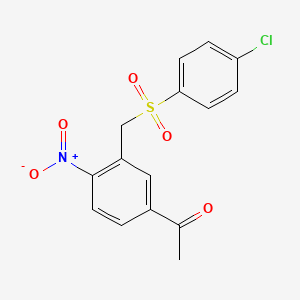
![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)
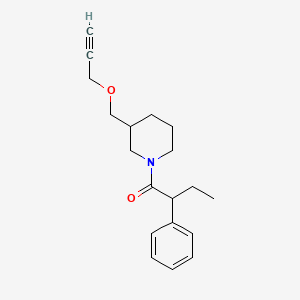
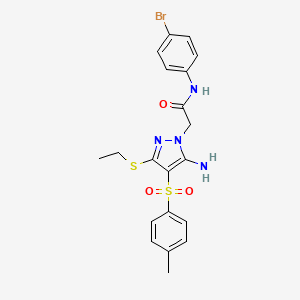
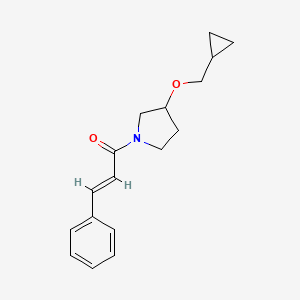
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)
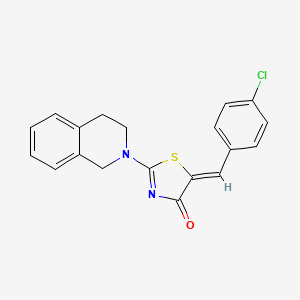
![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2626753.png)